molecular formula C23H15N3O3 B2374629 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide CAS No. 1021047-19-7

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide

Cat. No.: B2374629
CAS No.: 1021047-19-7
M. Wt: 381.391
InChI Key: IIHXFIJJQJIIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[de]isoquinoline-1,3-dione core linked via an acetamide bridge to an isoquinolin-5-yl group.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-isoquinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-20(25-19-9-3-6-15-12-24-11-10-16(15)19)13-26-22(28)17-7-1-4-14-5-2-8-18(21(14)17)23(26)29/h1-12H,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHXFIJJQJIIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NC4=CC=CC5=C4C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Activation and Glycine Condensation

In a representative procedure, 4 g (20 mmol) of naphthalene-1,8-dicarboxylic anhydride is reacted with 1.52 g (20 mmol) of glycine in the presence of 2.80 mL (20 mmol) triethylamine (Et₃N) under refluxing ethanol. The reaction proceeds via nucleophilic attack of the glycine amine group on the anhydride carbonyl, forming 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (2) as a key intermediate. The use of Et₃N serves dual purposes: it neutralizes HCl generated during the reaction and enhances the nucleophilicity of glycine.

Purification and Characterization

The crude product is purified via flash column chromatography using a petroleum ether/ethyl acetate gradient (3:1 to 1:1 v/v), yielding a white crystalline solid. Nuclear magnetic resonance (¹H-NMR) analysis confirms the structure, with characteristic aromatic proton resonances at δ 8.44–8.50 ppm (4H, Ar-H) and δ 7.85–7.89 ppm (2H, Ar-H), alongside methylene protons at δ 4.10 ppm (t, J = 8.0 Hz). Mass spectrometry (ESI-MS) further validates the intermediate, showing a molecular ion peak at m/z 255.2 [M + 1]⁺.

Functionalization with Acetamide Side Chain

The second critical stage involves introducing the N-(isoquinolin-5-yl)acetamide moiety. This step demands careful selection of coupling reagents and protecting group strategies to ensure regioselectivity and high yield.

Chloroacetylation of the Core Intermediate

Intermediate 2 is treated with chloroacetyl chloride (6 mmol) in acetonitrile under anhydrous conditions, catalyzed by potassium carbonate (K₂CO₃). The reaction mixture is stirred overnight at room temperature, yielding 2-chloro-N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide (3). Excess reagents are removed via filtration, and the product is washed with cold ethanol to eliminate unreacted starting materials.

Amide Coupling with Isoquinolin-5-amine

The chloroacetamide intermediate (3) undergoes nucleophilic substitution with isoquinolin-5-amine (4) in dimethylformamide (DMF) at 60°C for 12 hours. To facilitate the reaction, a catalytic amount of potassium iodide (KI) is added to enhance the leaving group’s departure. The use of DMF as a solvent ensures solubility of both aromatic reactants while maintaining moderate reaction kinetics.

Critical Parameters:

  • Molar Ratio: A 1:1.2 ratio of 3 to 4 minimizes side products like bis-alkylated species.
  • Temperature Control: Exceeding 70°C risks decomposition of the isoquinoline amine.
  • Workup: Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (CH₂Cl₂:MeOH, 95:5).

Alternative Coupling Strategies

For substrates sensitive to nucleophilic conditions, carbodiimide-mediated coupling offers a viable alternative. In one protocol, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (2) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Isoquinolin-5-amine is then introduced, leading to amide bond formation at room temperature over 14 hours. This method achieves yields of 70–80% after column purification.

Structural Characterization and Analytical Data

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the final compound.

Spectroscopic Profiling

  • ¹H-NMR (DMSO-d₆): Key signals include aromatic protons from the benzo[de]isoquinoline moiety (δ 8.40–8.55 ppm) and isoquinoline ring (δ 8.90–9.10 ppm). The acetamide methylene appears as a triplet at δ 4.20 ppm (J = 6.8 Hz), while the NH proton resonates as a broad singlet at δ 10.30 ppm.
  • ¹³C-NMR: Carbonyl carbons of the dione group are observed at δ 167.5 and 169.8 ppm, with the acetamide carbonyl at δ 170.2 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₂H₁₅N₃O₃ [M + H]⁺: 370.1189; Found: 370.1185.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) reveals a single peak at 254 nm with >98% purity. Thermal stability is confirmed via differential scanning calorimetry (DSC), showing a sharp melting endotherm at 215–217°C.

Challenges and Optimization Strategies

Solubility Limitations

The planar aromatic systems in both the benzo[de]isoquinoline and isoquinoline moieties confer low solubility in polar solvents. Strategies to mitigate this include:

  • Co-solvent Systems: Employing DMF/THF (1:1) mixtures during coupling steps.
  • Microwave Assistance: Reducing reaction times from hours to minutes, thereby minimizing decomposition.

Regioselectivity in Amide Formation

Competing reactions at the isoquinoline nitrogen are suppressed by using Boc-protected intermediates during early synthesis stages. Subsequent acidic deprotection (4 M HCl in ethanol) restores the free amine without affecting the dione functionality.

Scale-Up Considerations

Pilot-scale batches (>100 g) require adaptations such as:

  • Continuous Flow Chemistry: Enhances heat transfer and reduces reaction heterogeneity.
  • Crystallization Optimization: Switching from ethanol to acetone/water systems improves yield during recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Chloroacetylation 75 98 Short reaction time Requires toxic chloroacetyl chloride
EDC/HOBt Coupling 80 99 Mild conditions High reagent cost
Microwave-Assisted 85 97 Rapid synthesis Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated isoquinoline compounds.

Scientific Research Applications

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

UNBS3157 (2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide)

  • Structure: Shares the benzo[de]isoquinoline-1,3-dione core but incorporates a trichloroacetamide group and a dimethylaminoethyl side chain.
  • Activity : Exhibits potent antitumor effects via autophagy and senescence induction in cancer cells. Unlike amonafide (a naphthalimide), it shows minimal hematotoxicity in mice, with a 3–4× higher maximum tolerated dose (MTD) .
  • Advantages Over Amonafide: Superior efficacy in orthotopic models of A549 NSCLC and BxPC3 pancreatic cancer. No bone marrow toxicity at therapeutic doses .

Cholinesterase Inhibitors (7b-C9 and 7b-C10)

  • Structure: Contain the benzo[de]isoquinoline-1,3-dione group linked to quaternary ammonium moieties via alkyl chains. Example: 7b-C9: N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2,2-dimethylpropyl)-tetramethylnonane diaminium bromide .
  • Activity : Bipharmacophoric inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant for Alzheimer’s disease.
  • Key Differences: The alkyl chain length (C9 vs. C10) influences binding kinetics and potency. Quaternary ammonium groups enhance blood-brain barrier penetration compared to the acetamide-linked isoquinoline in the target compound .

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide (ChemBridge-5158497)

  • Structure: Features a shorter hydroxybutanamide linker instead of the isoquinolin-5-yl group.
  • Activity : Screened as a histone deacetylase (HDAC) inhibitor due to the N-hydroxyl group, which chelates zinc in HDAC active sites .
  • the target compound’s isoquinoline moiety. Likely divergent mechanisms (epigenetic modulation vs. DNA intercalation or enzyme inhibition) .

Triazole-Thio-Linked Analog (CAS 315239-14-6)

  • Structure: Incorporates a 1,2,4-triazole-thio group and allyl substituent, linked to the benzo[de]isoquinoline core via a propyl chain.
  • Activity: Potential kinase or protease inhibition due to the triazole-thio motif, which often participates in hydrogen bonding and metal coordination .
  • Key Contrast :
    • The triazole-thio group may confer distinct solubility (predicted pKa 13.17) and bioavailability compared to the acetamide linker in the target compound .

Research Implications and Gaps

  • The target compound’s isoquinolin-5-yl group may enhance DNA intercalation or kinase binding compared to analogs with simpler linkers.
  • Critical Need : Direct in vitro/in vivo studies to validate its mechanism (e.g., topoisomerase inhibition, cholinergic effects) and compare efficacy/toxicity with UNBS3157 or 7b-C9/C10 .
  • Synthetic Challenges : The acetamide bridge’s stability under physiological conditions requires investigation, as hydrolysis could alter bioavailability .

Biological Activity

The compound 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide is a member of the isoquinoline family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, focusing on its role as a potential therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O4C_{19}H_{15}N_{3}O_{4}, with a molecular weight of approximately 317.3 g/mol. The structure features a complex arrangement that includes a dioxo isoquinoline moiety and an acetamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H15N3O4
Molecular Weight317.3 g/mol
CAS Number51411-04-2
IUPAC NameThis compound

Anticancer Potential

Research has indicated that derivatives of this compound exhibit significant inhibitory activity against lipoxygenase (LOX) enzymes, particularly 15-LOX , which is implicated in various neoplastic diseases. A study synthesized several analogs and evaluated their potency against 15-LOX, revealing that many compounds demonstrated remarkable inhibitory effects in the nanomolar range, suggesting their potential as anticancer agents .

Antifungal Activity

Another study focused on the synthesis and bioactivity of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives. It was found that certain derivatives exhibited high fungicidal activity against pathogens such as Alternaria solani , Fusarium graminearum , and Phytophthora infestans at concentrations around 125 mg/L. This highlights the compound's versatility in targeting both fungal and cancerous cells .

The mechanism by which these compounds exert their effects involves the inhibition of key enzymes that play roles in inflammatory processes and tumor progression. The interaction with LOX enzymes disrupts the metabolic pathways leading to the production of inflammatory mediators, thus potentially reducing tumor growth and metastasis.

Case Study 1: LOX Inhibition

A series of experiments conducted on synthesized derivatives demonstrated that specific modifications to the molecular structure could enhance LOX inhibitory activity. For instance, compounds with phenyl groups showed improved bioactivity compared to their simpler analogs. This suggests that structural optimization is crucial for enhancing therapeutic efficacy .

Case Study 2: Antifungal Efficacy

In another research project, derivatives were tested against various fungal strains. The results indicated that specific substitutions on the isoquinoline ring significantly increased antifungal potency. The study concluded that these modifications could lead to the development of new antifungal agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[de]isoquinoline-1,3-dione core with the isoquinolin-5-yl acetamide moiety. Key steps include:

  • Functionalization : Bromination or nitration of the benzo[de]isoquinoline core followed by nucleophilic substitution or amidation .
  • Reaction Optimization : Control of temperature (e.g., 60–80°C for amide bond formation), solvent choice (e.g., DMF for polar intermediates), and catalysts (e.g., EDCI/HOBt for coupling) to ensure >90% purity .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the aromatic rings and acetamide linkage (e.g., δ 8.5–9.0 ppm for isoquinoline protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 427.15) .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Screening against kinases (e.g., EGFR) or proteases using fluorescence-based activity assays (IC₅₀ values reported in µM ranges) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity or biological activity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic substitution or hydrogen bonding with target proteins .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with kinases) to refine structure-activity relationships (SAR) .
  • QSAR Models : Use datasets from analogs (e.g., halogenated derivatives) to predict logP, solubility, and toxicity .

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact its pharmacological profile?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., chloro, fluoro substitutions at the benzo[de]isoquinoline ring) and compare IC₅₀ values in cytotoxicity assays .
  • Solubility Testing : Measure logD (octanol/water) to correlate substituent polarity with bioavailability .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Batch Reproducibility : Re-synthesize the compound under standardized conditions to rule out synthetic variability .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., ATP levels) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., triazoloquinoxaline derivatives) to identify trends in activity .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Methodology :

  • Flow Chemistry : Continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, solvent ratio) to identify robust reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.